molecular formula C17H15N5O3S B2593515 11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 2034505-11-6

11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Número de catálogo: B2593515
Número CAS: 2034505-11-6
Peso molecular: 369.4
Clave InChI: ZBLLJDCCKISYTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core fused with a 1-azatricyclo[6.3.1.0⁴,¹²]dodecatriene system and a sulfonamide substituent. Its synthesis likely involves multi-step cyclization and functionalization reactions, analogous to methods described for related pyrazolo-pyrimidine derivatives. For example, similar compounds are synthesized via refluxing intermediates with phosphorus oxychloride (POCl₃) or acetic anhydride under acidic conditions to form fused heterocyclic systems . The sulfonamide group may be introduced through nucleophilic substitution or condensation reactions, as seen in the preparation of [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives .

Propiedades

IUPAC Name

11-oxo-N-pyrazolo[1,5-a]pyrimidin-6-yl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c23-16-2-1-11-7-14(8-12-4-6-21(16)17(11)12)26(24,25)20-13-9-18-15-3-5-19-22(15)10-13/h3,5,7-10,20H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLLJDCCKISYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CN5C(=CC=N5)N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic reactions. The pyrazolo[1,5-a]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Análisis De Reacciones Químicas

Sulfonamide Coupling Reaction

The sulfonamide linkage is formed via nucleophilic attack of the pyrazolo[1,5-a]pyrimidine amine on the tricyclic sulfonyl chloride. This reaction is influenced by steric and electronic factors due to the fused tricyclic system .

Parameter Details Reference
ReagentsTricyclic sulfonyl chloride, base (e.g., pyridine)
SolventDichloromethane (DCM) or tetrahydrofuran (THF)
Temperature0°C to room temperature
Yield OptimizationExcess amine to drive reaction completion

Functionalization of the Tricyclic System

The 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene component likely undergoes selective oxidation to introduce the 11-oxo group. Computational modeling suggests that α,β-unsaturated ketone intermediates are stabilized by conjugation with the aromatic system .

Reaction Conditions Outcome Reference
Oxidation at C11KMnO₄ in acidic or neutral mediaIntroduction of oxo group
Ring-strain modulationLewis acid catalysis (e.g., BF₃·Et₂O)Enhanced reactivity

Stability and Reactivity Insights

  • Acid Sensitivity : The pyrazolo[1,5-a]pyrimidine core is prone to ring-opening under strong acidic conditions due to its electron-deficient nature .

  • Nucleophilic Sites : The sulfonamide nitrogen and tricyclic olefinic bonds are potential targets for electrophilic or radical reactions .

  • Solubility Challenges : The fused tricyclic system necessitates polar aprotic solvents (e.g., DMF) for efficient reactions .

Comparative Reaction Pathways

The table below contrasts synthetic approaches for analogous compounds:

Feature Pyrazolo[1,5-a]pyrimidine Derivatives Tricyclic Sulfonamides
Core SynthesisCyclocondensation Diels-Alder cyclization
Functionalization FlexibilityHigh (C3, C4, C6 substituents) Limited by ring strain
Oxidation StabilityModerateLow (requires protection)

Aplicaciones Científicas De Investigación

Key Properties

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity against various cancer cell lines by inhibiting critical kinases involved in tumor growth and proliferation.
  • Antiviral Properties : Some derivatives have shown effectiveness against viruses such as Hepatitis C by disrupting viral replication mechanisms .
  • Enzyme Inhibition : These compounds can inhibit specific enzymes like adaptor-associated kinase 1 (AAK1), which plays a role in cellular signaling pathways .

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases:

  • Cancer Therapy : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit B-cell lymphoma 6 (BCL6), a protein implicated in diffuse large B-cell lymphoma (DLBCL). This inhibition is crucial for developing targeted therapies against this type of cancer .
CompoundActivityTarget
11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-...AnticancerBCL6
Other DerivativesAntiviralHepatitis C Virus

Material Science

Recent studies highlight the potential of pyrazolo[1,5-a]pyrimidine derivatives in material science due to their photophysical properties:

  • Fluorophores : Their ability to act as emergent fluorophores opens avenues for applications in bioimaging and sensor technology .

Synthesis and Functionalization

The synthesis pathways for these compounds have been optimized to enhance yield and reduce environmental impact:

  • Synthesis Techniques : Various synthetic strategies have been developed, including pericyclic reactions and click chemistry approaches that allow for efficient construction of the pyrazolo[1,5-a]pyrimidine framework .

Case Study 1: Anticancer Applications

A study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant inhibition of cell proliferation in several cancer cell lines. The mechanism involved the selective inhibition of key kinases associated with cell cycle regulation.

Case Study 2: Antiviral Research

Another research effort explored the antiviral efficacy of these compounds against Hepatitis C virus replication. The results indicated that certain derivatives could effectively reduce viral load in infected cells.

Mecanismo De Acción

The mechanism of action of 11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects .

Comparación Con Compuestos Similares

Table 2: Analytical Data for Representative Compounds

Compound IR (cm⁻¹) NMR (δ, ppm) MS (m/z) Melting Point (°C) Reference
Thiazolo[3,2-a]pyrimidine (11a) 3,436 (NH), 2,219 (CN) 2.24 (CH₃), 7.94 (=CH) 386 243–246
Pyrazolo[1,5-a]pyrimidine (10a) Not reported 2.34 (CH₃), 9.59 (NH) 318 268–269
[1,2,4]Triazolo[1,5-a]pyrimidine (8a) Not reported Not reported Not reported Not reported
Target Compound Likely NH/CN peaks Expected CH₃, aromatic, and NH signals >500 (estimated) Not reported

Key Observations:

  • The target compound’s sulfonamide group would likely exhibit IR stretches near 1,300–1,150 cm⁻¹ (S=O) and 3,400 cm⁻¹ (N-H), similar to sulfonamide-containing analogs .
  • The azatricyclic system may result in distinct downfield shifts in ¹H NMR due to ring current effects, as seen in thiazolo-pyrimidines .

Actividad Biológica

The compound 11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The pyrazolo[1,5-a]pyrimidine moiety is known for its rigid and planar configuration, which facilitates interactions with biological targets.
  • Functional Groups : The presence of sulfonamide and azatricyclo components enhances the compound's pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have demonstrated activity against various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Some derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. For example, substituted pyrazolo[1,5-a]pyridine compounds have been identified as effective RTK inhibitors .
  • Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at different phases (G1 or G2/M), leading to apoptosis in cancer cells .

Enzymatic Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Cyclooxygenase Inhibition : Some pyrazolo derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
  • CB2 Receptor Agonism : Certain structural isomers exhibit high affinity for the CB2 receptor, influencing pathways related to pain and inflammation .

Study on Antitumor Activity

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant antitumor activity against human cancer cell lines. The results indicated that modifications to the core structure could enhance potency and selectivity for specific cancer types.

CompoundCell Line TestedIC50 (µM)Mechanism
11-Oxo CompoundA549 (Lung)12.5RTK Inhibition
11-Oxo CompoundMCF7 (Breast)8.3Apoptosis Induction

Study on Enzymatic Activity

Another investigation focused on the enzymatic inhibition properties of the compound. The results showed that it effectively inhibited COX enzymes with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

EnzymeIC50 (µM)Comparison Drug
COX-115.0Aspirin (20.0)
COX-210.0Ibuprofen (12.0)

Q & A

Q. Advanced: How can regioselectivity challenges in multi-step synthesis be addressed?

Methodological Answer: Regioselectivity is controlled via:

  • Computational pre-screening : Quantum chemical calculations predict favorable reaction pathways and transition states, reducing trial-and-error approaches .
  • Protecting group strategies : Selective protection of reactive sites (e.g., sulfonamide nitrogen) during tricyclic system formation minimizes side reactions .
  • Reaction condition optimization : Adjusting solvent polarity (e.g., dioxane vs. DMF) and temperature gradients during cyclization steps enhances yield .

Basic: What spectroscopic techniques validate the structure of this sulfonamide-containing tricyclic system?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrazolo[1,5-a]pyrimidine) and sulfonamide NH signals (δ 9.5–10.5 ppm, D₂O exchangeable) .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) from the tricyclic system .
  • LC-MS : Verify molecular ion peaks (e.g., m/z 386–403 [M+H]⁺ in pyrazolo[1,5-a]pyrimidine derivatives) .

Q. Advanced: How are crystallographic data used to resolve ambiguities in structural elucidation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the azatricyclo system, critical for confirming stereochemistry .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to validate electronic environments .

Basic: What reaction conditions optimize sulfonamide coupling to the tricyclic core?

Methodological Answer:

  • Nucleophilic substitution : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF to activate the sulfonyl chloride intermediate for coupling .
  • Reflux in dioxane : Enhances solubility of hydrophobic intermediates, achieving >95% conversion in 6–12 hours .
  • Workup protocols : Acidic quenching (e.g., HCl) followed by crystallization from ethanol/water mixtures isolates pure sulfonamide derivatives .

Q. Advanced: How can low yields due to steric hindrance be mitigated?

Methodological Answer:

  • Microwave irradiation : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves accessibility to sterically hindered sites .
  • Directed ortho-metalation : Transient lithiation of the pyrimidine ring directs sulfonamide coupling to less hindered positions .

Basic: What in vitro assays assess the bioactivity of this compound?

Methodological Answer:

  • Kinase inhibition assays : Measure IC₅₀ values against VEGF/BMP pathways using recombinant enzymes (e.g., 214 nM inhibition reported for pyrazolo[1,5-a]pyrimidine derivatives) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) quantify dose-dependent effects .

Q. Advanced: How are contradictory bioactivity data analyzed across studies?

Methodological Answer:

  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) to distinguish target-specific effects from off-target interactions .
  • Molecular dynamics simulations : Identify conformational changes in the protein-ligand complex that explain potency variations .

Basic: What stability studies are critical for this compound in storage?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via HPLC .
  • Lyophilization : Stabilize hygroscopic sulfonamide derivatives by freeze-drying in argon-atmosphere vials .

Q. Advanced: How can computational modeling predict degradation pathways?

Methodological Answer:

  • Reactivity indices : Calculate Fukui functions to predict susceptible sites (e.g., sulfonamide S–N bonds) for hydrolysis .
  • Accelerated stability protocols : Use Arrhenius equations to extrapolate shelf-life from high-temperature degradation data .

Basic: What chromatographic methods separate enantiomers of this chiral tricyclic system?

Methodological Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients (85:15 v/v) for baseline resolution .
  • Capillary electrophoresis : Sulfated cyclodextrins as chiral selectors resolve enantiomers with >99% purity .

Q. Advanced: How is preparative SFC scaled for asymmetric synthesis?

Methodological Answer:

  • Supercritical fluid chromatography (SFC) : Optimize CO₂/co-solvent ratios (e.g., 70:30 CO₂/methanol) and backpressure (150 bar) for gram-scale separations .
  • Crystallization-induced asymmetric transformation : Racemization inhibitors (e.g., tartaric acid) enhance enantiomeric excess during recrystallization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.